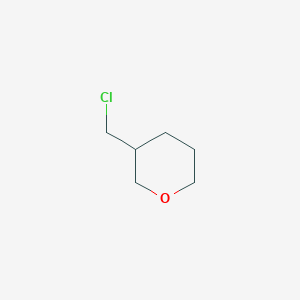![molecular formula C21H30N2O5 B2577949 Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate CAS No. 200954-39-8](/img/structure/B2577949.png)
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a synthetic compound belonging to a class of organic molecules with applications spanning various fields. This compound is known for its significant biological activities, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate involves the following steps:
Formation of Pyrrolidine Amide: : This involves the reaction of 1-hexanoylpyrrolidine with an appropriate acid chloride or anhydride under mild conditions to yield the pyrrolidine amide.
Amidation Reaction: : The intermediate is then reacted with the corresponding amino acid derivative, specifically focusing on the stereospecific (2S) form to ensure the desired chiral configuration.
Esterification: : The final step involves esterification to introduce the methyl ester group. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the process is scaled up with optimized reaction conditions, ensuring high yield and purity. Batch reactors or continuous flow systems might be employed, with stringent controls on temperature, pH, and reaction time to maintain the integrity of the chiral centers.
化学反应分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions when treated with agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can occur using reducing agents like sodium borohydride, which can potentially reduce the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: : Oxidized derivatives with hydroxyl or ketone groups.
Reduction: : Reduced compounds with hydroxyl or amine functionalities.
Substitution: : Ester or amide derivatives depending on the nucleophile.
科学研究应用
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate finds use in various domains:
Chemistry: : It serves as a building block for synthesizing complex organic molecules.
Biology: : It is employed in studying enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: : Potential therapeutic applications, particularly in targeting specific enzymes or receptors due to its unique structure.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved often relate to metabolic processes where the compound mimics natural substrates, leading to competitive inhibition.
相似化合物的比较
When compared with other compounds such as:
Methyl (2S)-2-[[(2S)-1-butanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propanoate
The uniqueness lies in its specific functional groups and chiral centers, which afford distinct biological activities and reactivity profiles. While the structural motifs are similar, the variation in chain length and functional groups result in different pharmacokinetic and dynamic properties.
In essence, this compound embodies a unique synthesis approach, diverse reactivity, and broad applications in scientific research, making it a notable subject of study across multiple disciplines
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAYLOEFDTJN-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



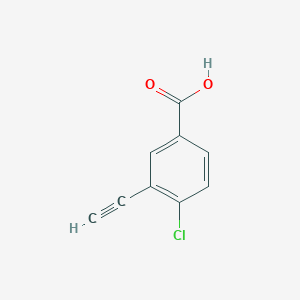
![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)
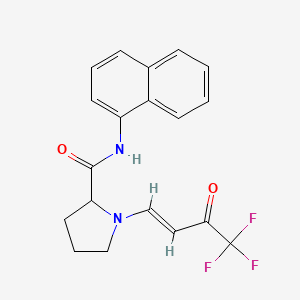
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)
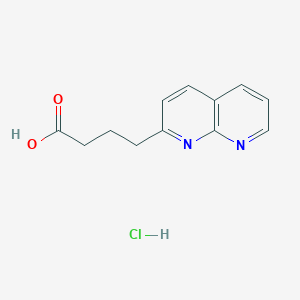
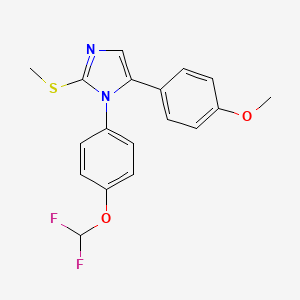
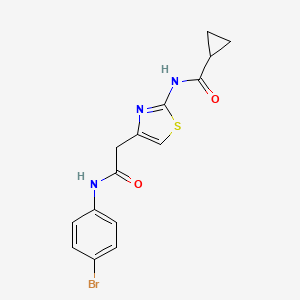
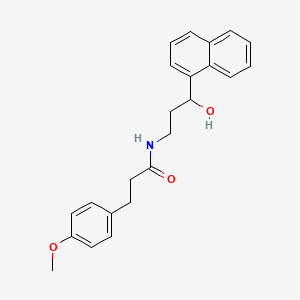
![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2577887.png)
![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)
